molecular formula C6H10N4O B1267294 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 68375-44-0

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B1267294
CAS RN: 68375-44-0
M. Wt: 154.17 g/mol
InChI Key: ZAOXBTWOVDXOKX-UHFFFAOYSA-N
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Description

“4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide” is a multi-substituted pyrazolecarboxamide . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles comprises a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The signals of C-3 and C-5 carbons of the isoxazole ring were observed around δ = 161.9 and δ = 155.9 ppm, while signals of C-4 carbons not adjacent to the heteroatom were observed around δ = 105.5 ppm .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides .

Scientific Research Applications

Chemical Reactions and Synthesis

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide serves as a vital intermediate in various chemical reactions. For instance, it's involved in the synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ol derivatives, which are important in organic chemistry. Heating this compound with thionyl chloride in different conditions leads to various products like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride (Khutova et al., 2013), demonstrating its versatility in synthesis.

Synthesis of Heterocyclic Compounds

This chemical plays a crucial role in the synthesis of heterocyclic compounds. For example, it has been used in the creation of pyrazolopyrimidines and Schiff bases, which have shown potential for antitumor activities against various human cancer cell lines (Hafez et al., 2013). Its use in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives also highlights its importance in medicinal chemistry (Hassan et al., 2014).

Crystal Structure Analysis

In studies focusing on crystal structure analysis, this compound has been synthesized and its structure determined, providing insights into its molecular configuration and potential applications in the study of cancer cell line inhibition (Liu et al., 2016).

Structural Elucidation

It is also used in detailed structural elucidation processes in designer drugs, employing techniques like nuclear magnetic resonance (NMR) and mass spectrometry. This helps in understanding the chemical structure and potential applications of various novel compounds (Girreser et al., 2016).

Biological Evaluation

There are studies focusing on synthesizing and evaluating the biological activities of novel amino pyrazole derivatives. These compounds, derived from 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide, have been tested for potential antifungal and antimicrobial activity, indicating its significance in drug discovery and pharmacology (Shah et al., 2018).

Anti-Cancer Activities

The compound's derivatives have been explored for anti-cancer activities. For instance, 4-aminoantipyrine-based heterocycles synthesized using this compound were tested against human tumor breast cancer cell line MCF7, indicating potential in cancer research (Ghorab et al., 2014).

properties

IUPAC Name

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-4(7)5(10-9-3)6(11)8-2/h7H2,1-2H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOXBTWOVDXOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310718
Record name 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide

CAS RN

68375-44-0
Record name NSC231347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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